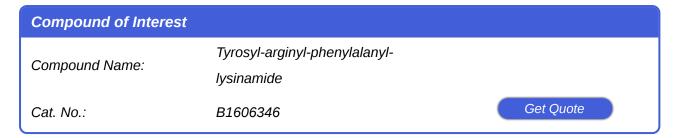




Application Notes and Protocols: Tyrosylarginyl-phenylalanyl-lysinamide (DALDA)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or H-Tyr-D-Arg-Phe-Lys-NH2, is a synthetic tetrapeptide amide. It is a potent and highly selective agonist for the mu (μ) -opioid receptor (MOR).[1][2] Derived from the naturally occurring opioid peptide dermorphin, DALDA has been engineered for increased metabolic stability due to the presence of a D-arginine residue at the second position.[3] This peptide and its analogs, such as [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2), are valuable research tools for investigating the pharmacology of the mu-opioid receptor and for the development of novel analgesics.[3][4] [Dmt¹]DALDA, in particular, has shown significantly higher potency than morphine in various pain models.[1][4]

This document provides detailed application notes and experimental protocols for the use of high-purity DALDA in research and drug development settings.

Commercial Suppliers of High-Purity Peptide

High-purity **Tyrosyl-arginyl-phenylalanyl-lysinamide** (DALDA) is not typically available as a stock catalog item. However, it can be readily obtained through custom peptide synthesis services from various reputable suppliers. When ordering, it is crucial to specify the desired



purity level (typically >95% or >98% by HPLC for in vitro and in vivo studies), the quantity required, and the preferred salt form (e.g., TFA salt).

Key considerations for ordering custom DALDA:

- Purity: For cell-based assays and in vivo studies, a purity of ≥95% is recommended to avoid confounding results from impurities.
- Analysis: Reputable suppliers will provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry (MS) data to confirm the purity and identity of the synthesized peptide.
- Formulation: The peptide is typically supplied as a lyophilized powder. Inquire about the counter-ion (commonly TFA) as it may have biological effects in some sensitive assays.

Prominent Custom Peptide Synthesis Companies:

- Thermo Fisher Scientific
- GenScript
- Bachem
- CPC Scientific
- Biomatik

Researchers should request quotes from multiple vendors to compare pricing and turnaround times.

Physicochemical Properties



Property	Value		
Full Name	Tyrosyl-arginyl-phenylalanyl-lysinamide		
Abbreviation	DALDA		
Sequence	H-Tyr-D-Arg-Phe-Lys-NH2		
Molecular Formula	C30H45N9O5		
Molecular Weight	623.74 g/mol		
Charge at pH 7.4	+3		

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro binding affinity and functional potency of DALDA and its potent analog, [Dmt¹]DALDA, at the mu-opioid receptor.

Compoun d	Receptor	Assay Type	Cell Line/Tiss ue	Ki (nM)	EC50 (nM)	Relative Potency (vs. Morphine
DALDA	Mu-Opioid	Radioligan d Binding	Rat Brain	1.69[3]		
DALDA	Mu-Opioid	[35S]GTPy S Binding	CHO- hMOR	40.2[3]	14x[1]	
[Dmt¹]DAL DA	Mu-Opioid	Radioligan d Binding	Rat Brain	0.143[3]		_
[Dmt¹]DAL DA	Mu-Opioid	[35S]GTPy S Binding	CHO- hMOR	0.138[3]	3000x[1]	

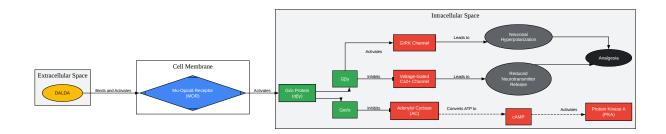
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of functional potency. A lower EC50 indicates



higher potency. CHO-hMOR: Chinese Hamster Ovary cells stably expressing the human muopioid receptor.

Signaling Pathway

DALDA exerts its effects by binding to and activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[5] This activation leads to a cascade of intracellular events primarily aimed at reducing neuronal excitability, which underlies its analgesic effects.[6] A simplified diagram of the MOR signaling pathway is presented below.



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Caption: Mu-opioid receptor signaling cascade initiated by DALDA.

Experimental Protocols Mu-Opioid Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of DALDA and its analogs to the mu-opioid receptor.[3]







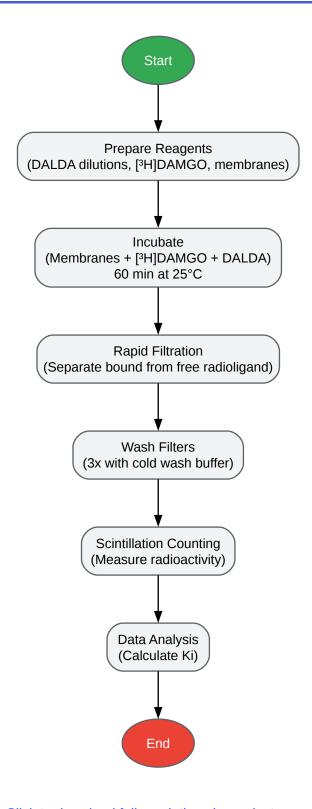
Objective: To determine the binding affinity (Ki) of DALDA for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

- Cell Membranes: Membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).
- Radioligand: [3H]DAMGO (a high-affinity mu-opioid agonist).
- DALDA Stock Solution: 1 mM in sterile water or appropriate buffer.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters.
- · Cell harvester.
- Scintillation counter.

Workflow:





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Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:



- Preparation: Prepare serial dilutions of DALDA in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 μM).
- Assay Setup: In a 96-well plate, combine:
 - 50 μL of CHO-hMOR cell membranes (5-10 μg protein).
 - 50 μL of [³H]DAMGO (final concentration ~1 nM).
 - 50 μL of DALDA dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).
- Incubation: Incubate the plate at 25°C for 60 minutes.
- Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the DALDA concentration.
 - Determine the IC50 value (the concentration of DALDA that inhibits 50% of specific [3H]DAMGO binding) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment (Rat Model)

This protocol describes a method to evaluate the antinociceptive effects of intrathecally administered DALDA in rats using the radiant heat paw-withdrawal test.[1][4]



Methodological & Application

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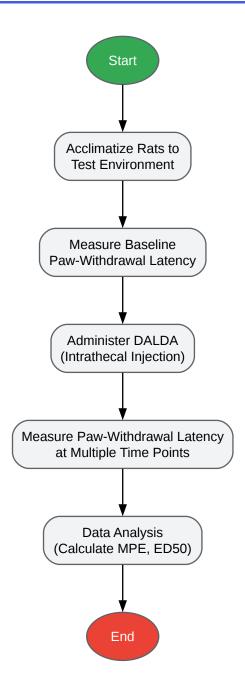
Objective: To determine the analgesic potency and duration of action of DALDA in a rat model of acute pain.

Materials:

- Animals: Male Sprague-Dawley rats (250-300 g).
- DALDA Solution: Dissolve high-purity DALDA in sterile saline at the desired concentrations.
- Anesthesia: Isoflurane for brief anesthesia during intrathecal injection.
- Intrathecal Catheters (if chronic administration is needed).
- · Hamilton Syringes.
- Radiant Heat Paw-Withdrawal Apparatus.

Workflow:





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Caption: Workflow for the in vivo analgesia assessment.

Procedure:

 Acclimatization: Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.



- Baseline Measurement: Measure the baseline paw-withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
- Drug Administration: Briefly anesthetize the rat with isoflurane and administer DALDA (or vehicle control) via intrathecal injection into the subarachnoid space.
- Post-treatment Testing: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the paw-withdrawal latency again.
- Data Analysis:
 - Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
 - Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximum effect).
 - Plot the time course of the analgesic effect for each dose.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and its analogs are indispensable tools for opioid research. The protocols and data presented here provide a framework for utilizing high-purity, custom-synthesized DALDA to investigate the mu-opioid receptor system and to explore its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

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